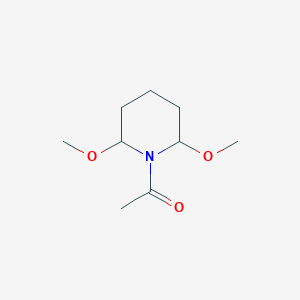![molecular formula C12H12O3 B14487993 6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran CAS No. 63434-48-0](/img/structure/B14487993.png)
6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran is a chemical compound known for its unique structure and diverse applications. This compound belongs to the class of dioxolochromenes, which are characterized by a fused dioxole ring and a chromene moiety. It has garnered interest in various fields due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final compound .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
Applications De Recherche Scientifique
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-g
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its cytotoxic activities against cancer cell lines.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by interacting with specific molecular pathways . The exact molecular targets and pathways are still under investigation, but its ability to modulate cellular processes makes it a promising compound for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Dimethyl-6H-[1,3]dioxolo[4,5-g]chromene
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran stands out due to its unique dioxole-chromene structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63434-48-0 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6,6-dimethyl-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C12H12O3/c1-12(2)4-3-8-5-10-11(14-7-13-10)6-9(8)15-12/h3-6H,7H2,1-2H3 |
Clé InChI |
KOSABCBYTYWFGL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=CC3=C(C=C2O1)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


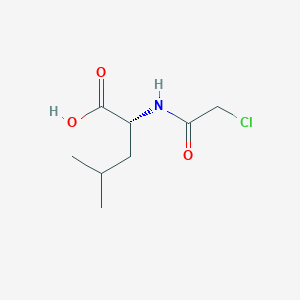
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
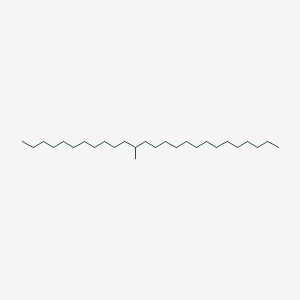
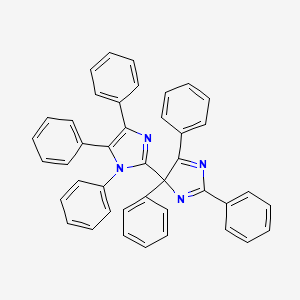
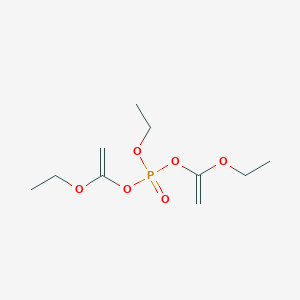
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
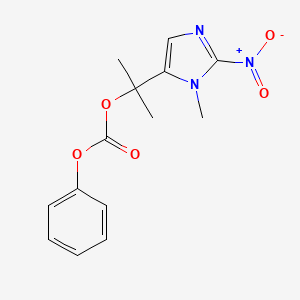
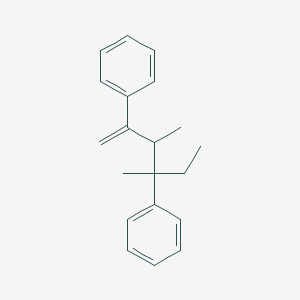
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
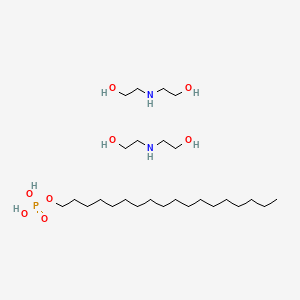
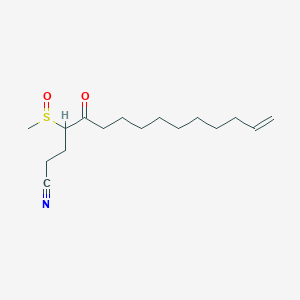
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
